



Recommended working concentration of Z-Lehd-fmk tfa

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Compound of Interest

Compound Name: Z-Lehd-fmk tfa

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Application Notes and Protocols: Z-Lehd-fmk tfa

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **Z-Lehd-fmk tfa**, a potent and selective irreversible inhibitor of caspase-9. This document includes recommended working concentrations, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction

Z-Lehd-fmk tfa is a cell-permeable fluoromethyl ketone (FMK)-derivatized peptide that acts as an irreversible inhibitor of caspase-9.[1][2][3][4] Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis. By inhibiting caspase-9, **Z-Lehd-fmk tfa** can be a valuable tool for studying the mechanisms of apoptosis and for developing therapeutic strategies that involve the modulation of programmed cell death.[2][3][5]

Product Information



Characteristic	Description	
Full Name	Z-Leu-Glu(OMe)-His-Asp(OMe)-FMK TFA	
Synonyms	Caspase-9 Inhibitor, Z-LEHD-FMK	
Molecular Formula	C34H44F4N6O12	
Molecular Weight	804.74 g/mol	
CAS Number	524746-03-0	
Mechanism of Action	Irreversible inhibitor of caspase-9. The FMK group forms a covalent bond with the catalytic cysteine residue of the caspase.	
Appearance	White to off-white powder	

Solubility and Storage

Proper storage and handling of **Z-Lehd-fmk tfa** are crucial for maintaining its activity.

Condition	Recommendation	
Powder	Store at -20°C for up to 3 years.[1][2]	
Stock Solution (in DMSO)	Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1][4]	
Solvent	High-purity DMSO is recommended for preparing stock solutions.[1][6] Note that moisture-absorbing DMSO can reduce solubility. [1]	

Preparation of Stock Solution: To prepare a 10 mM stock solution, dissolve 8.05 mg of **Z-Lehd-fmk tfa** in 1 mL of high-purity DMSO. Mix thoroughly by vortexing.

Recommended Working Concentrations



The optimal working concentration of **Z-Lehd-fmk tfa** can vary depending on the cell type, experimental conditions, and the specific application. The following table summarizes a commonly used concentration from the literature.

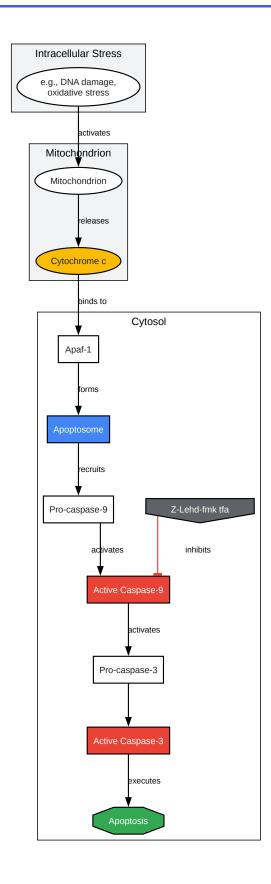
Application	Cell Type	Recommended Concentration	Incubation Time
In vitro apoptosis inhibition	HCT116, SW480, 293, H460, Normal human hepatocytes	20 μΜ	30 minutes to 2 hours pretreatment[1][2][3]
In vivo neuroprotection	Rat model of spinal cord injury	0.8 μmol/kg (i.v.)	Daily for 7 days[2][3]

It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Signaling Pathway

Z-Lehd-fmk tfa targets caspase-9, a key enzyme in the intrinsic apoptosis pathway. This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates downstream effector caspases, such as caspase-3, leading to the execution of apoptosis.





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Caption: Intrinsic apoptosis pathway and the inhibitory action of **Z-Lehd-fmk tfa**.



Experimental Protocols Protocol 1: Inhibition of Apoptosis in Cell Culture

This protocol describes a general procedure for using **Z-Lehd-fmk tfa** to inhibit apoptosis induced by an external stimulus (e.g., TRAIL).

Materials:

- Cells of interest (e.g., HCT116)
- · Complete cell culture medium
- Z-Lehd-fmk tfa stock solution (10 mM in DMSO)
- Apoptosis-inducing agent (e.g., TRAIL)
- Phosphate-buffered saline (PBS)
- Apoptosis detection kit (e.g., Annexin V/PI staining kit)
- Flow cytometer

Procedure:

- Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
- Pre-treatment with Inhibitor:
 - Prepare the desired concentration of Z-Lehd-fmk tfa in complete culture medium. For a final concentration of 20 μM, dilute the 10 mM stock solution 1:500.
 - Remove the old medium from the cells and add the medium containing **Z-Lehd-fmk tfa**.
 - As a negative control, add medium containing the same concentration of DMSO used for the inhibitor.
 - Incubate the cells for 30 minutes to 2 hours at 37°C in a CO2 incubator.[1][2]

Methodological & Application

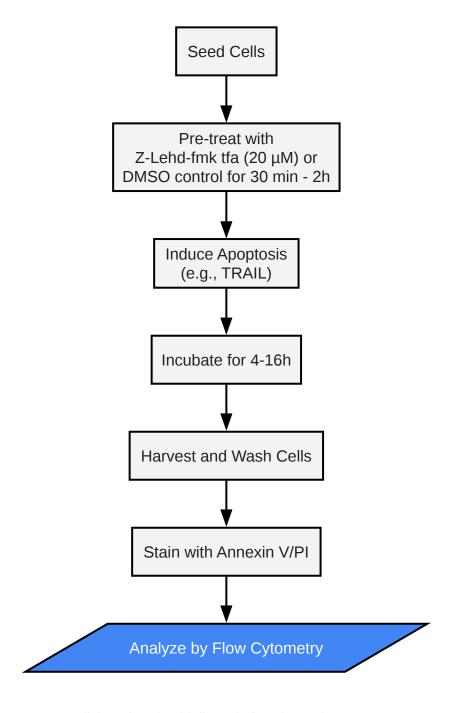




• Induction of Apoptosis:

- Add the apoptosis-inducing agent (e.g., TRAIL at 50 ng/mL) directly to the wells containing the inhibitor.[1]
- Incubate for the desired period to induce apoptosis (e.g., 4-16 hours).
- Apoptosis Detection:
 - Harvest the cells by trypsinization (for adherent cells) or by gentle scraping.
 - Wash the cells with cold PBS.
 - Stain the cells with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
 - Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.





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Caption: Experimental workflow for apoptosis inhibition assay.

Protocol 2: Western Blot Analysis of Caspase Cleavage

This protocol is for assessing the inhibitory effect of **Z-Lehd-fmk tfa** on the cleavage of procaspase-3, a downstream target of caspase-9.

Materials:



- Treated cell lysates from Protocol 1
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-cleaved caspase-3, anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

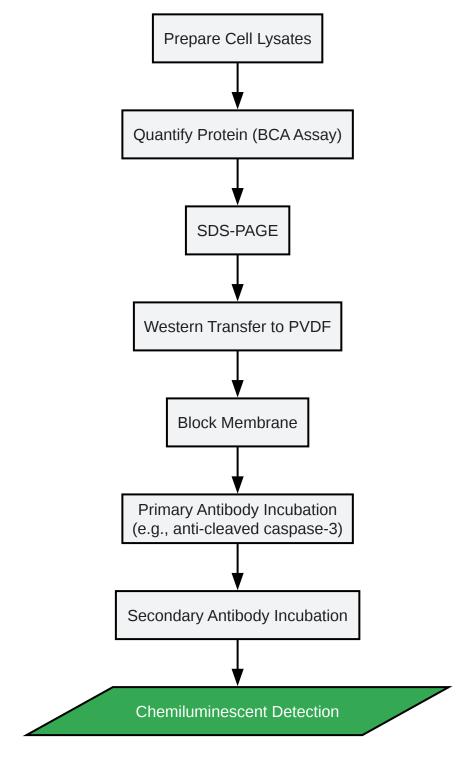
Procedure:

- Cell Lysis:
 - After treatment (as in Protocol 1), wash cells with cold PBS.
 - Add lysis buffer and incubate on ice for 30 minutes.
 - Scrape the cells and collect the lysate.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.



- SDS-PAGE and Western Blotting:
 - Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
 - Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3) overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection:
 - Add the chemiluminescent substrate to the membrane.
 - Capture the signal using an imaging system.
 - Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.





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Caption: Workflow for Western Blot analysis of caspase cleavage.

Negative Control



For robust experimental design, it is advisable to use a negative control for FMK-based caspase inhibitors. Z-FA-FMK is a suitable cell-permeable negative control that inhibits cathepsins B and L but not caspases.[6] It should be used at the same concentration as **Z-Lehd-fmk tfa** to account for any non-specific effects of the FMK chemical group.[6]

Troubleshooting

Issue	Possible Cause	Suggested Solution
No inhibition of apoptosis	Inhibitor concentration is too low.	Perform a dose-response curve to find the optimal concentration.
Insufficient pre-incubation time.	Increase the pre-incubation time with the inhibitor.	
Inhibitor has degraded.	Use a fresh aliquot of the inhibitor stock solution.	
High background in Western blot	Insufficient blocking.	Increase blocking time or use a different blocking agent.
Antibody concentration is too high.	Titrate the primary and secondary antibody concentrations.	
Cell toxicity in control group	High concentration of DMSO.	Ensure the final DMSO concentration in the culture medium is low (typically <0.5%).

Conclusion

Z-Lehd-fmk tfa is a specific and effective tool for studying the role of caspase-9 in apoptosis. By following the recommended concentrations and protocols outlined in these application notes, researchers can confidently incorporate this inhibitor into their experimental designs to investigate the intricate mechanisms of programmed cell death.



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